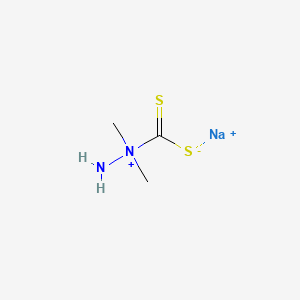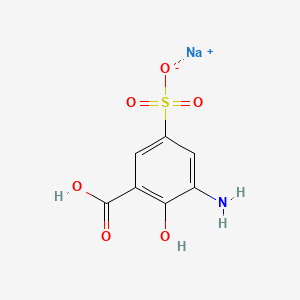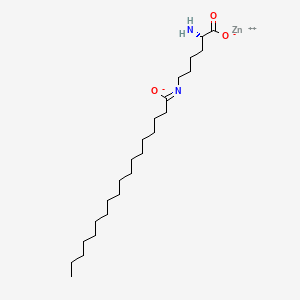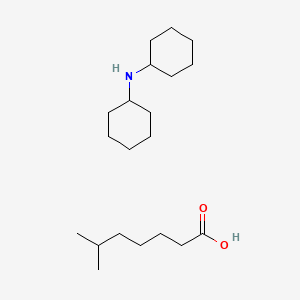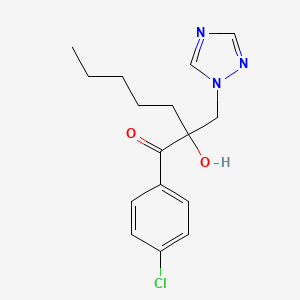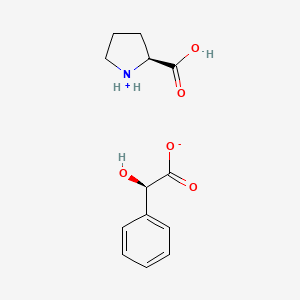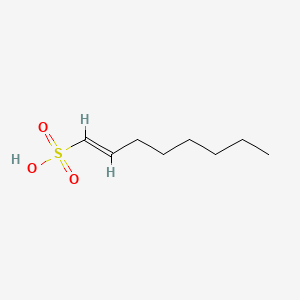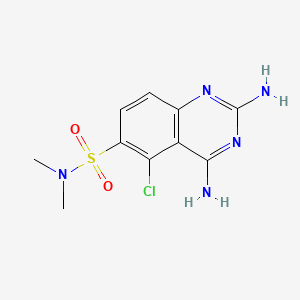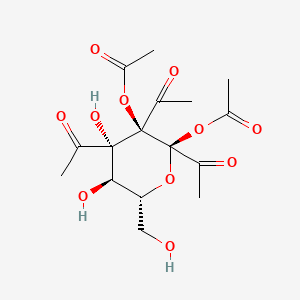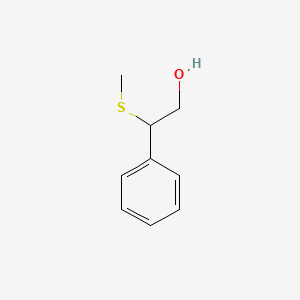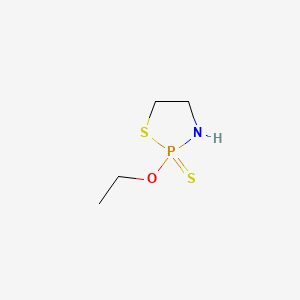
4-((2-Chloro-6-methylphenyl)azo)-3-hydroxy-2-naphthoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-Chloro-6-methylphenyl)azo)-3-hydroxy-2-naphthoic acid is an organic compound known for its vibrant color properties. It is commonly used as a dye and pigment in various industrial applications. The compound belongs to the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chloro-6-methylphenyl)azo)-3-hydroxy-2-naphthoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloro-6-methylaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium to yield the final azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-((2-Chloro-6-methylphenyl)azo)-3-hydroxy-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Reagents like halogens, sulfonic acids, and nitro compounds are used under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学研究应用
4-((2-Chloro-6-methylphenyl)azo)-3-hydroxy-2-naphthoic acid has several applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with metals.
Industry: Widely used as a dye in textiles, plastics, and inks.
作用机制
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The azo group can undergo reversible reduction and oxidation, making it useful in redox reactions. Additionally, the aromatic rings can interact with different molecular targets, facilitating its use in staining and dyeing applications.
相似化合物的比较
Similar Compounds
- 4-((2-Chloro-4-methylphenyl)azo)-3-hydroxy-2-naphthoic acid
- 4-((2-Bromo-6-methylphenyl)azo)-3-hydroxy-2-naphthoic acid
- 4-((2-Chloro-6-ethylphenyl)azo)-3-hydroxy-2-naphthoic acid
Uniqueness
4-((2-Chloro-6-methylphenyl)azo)-3-hydroxy-2-naphthoic acid is unique due to its specific substitution pattern, which imparts distinct color properties and reactivity. The presence of the chloro and methyl groups on the phenyl ring influences its electronic properties, making it a valuable compound in various applications.
属性
CAS 编号 |
72011-13-3 |
|---|---|
分子式 |
C18H13ClN2O3 |
分子量 |
340.8 g/mol |
IUPAC 名称 |
4-[(2-chloro-6-methylphenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H13ClN2O3/c1-10-5-4-8-14(19)15(10)20-21-16-12-7-3-2-6-11(12)9-13(17(16)22)18(23)24/h2-9,22H,1H3,(H,23,24) |
InChI 键 |
TVWUCWHOXKMEBG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



